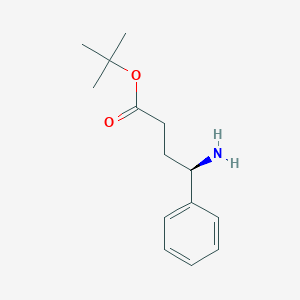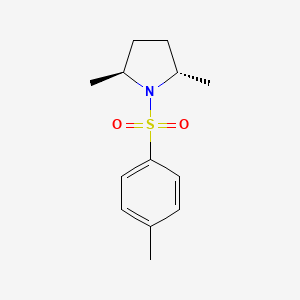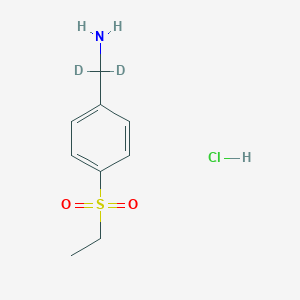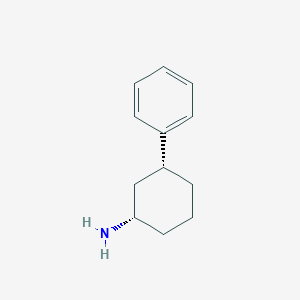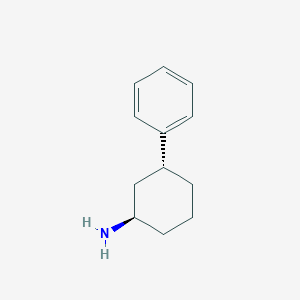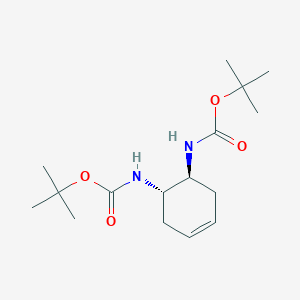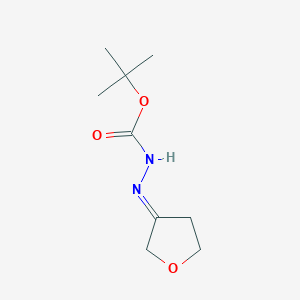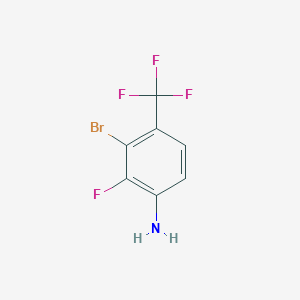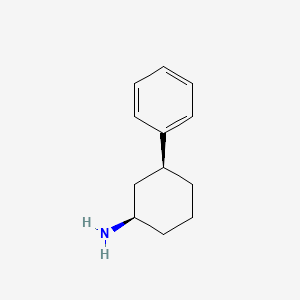
(1R,3S)-3-phenylcyclohexan-1-amine
Overview
Description
(1R,3S)-3-phenylcyclohexan-1-amine is a chiral amine with a cyclohexane ring substituted with a phenyl group and an amino group. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. Its unique stereochemistry, with specific (1R,3S) configuration, makes it a valuable intermediate in the synthesis of various chiral molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (1R,3S)-3-phenylcyclohexan-1-amine involves the reductive amination of 3-phenylcyclohexanone. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
-
Asymmetric Hydrogenation: : Another approach is the asymmetric hydrogenation of 3-phenylcyclohexanone using chiral catalysts. This method ensures the selective formation of the (1R,3S) isomer. Catalysts such as Rhodium complexes with chiral ligands are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (1R,3S)-3-phenylcyclohexan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding amine.
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary amines, primary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (1R,3S)-3-phenylcyclohexan-1-amine serves as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the formation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme-substrate interactions, particularly in the context of chiral recognition. It can act as a ligand in the development of chiral catalysts.
Medicine
This compound has potential applications in the development of pharmaceuticals, particularly as a precursor to chiral drugs. Its unique structure allows for the exploration of new therapeutic agents.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (1R,3S)-3-phenylcyclohexan-1-amine exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the phenyl group and the amino group allows for various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-phenylcyclohexanol: Similar structure but with a hydroxyl group instead of an amino group.
(1R,3S)-3-phenylcyclohexanone: The ketone analog of (1R,3S)-3-phenylcyclohexan-1-amine.
(1R,3S)-3-phenylcyclohexane-1-carboxylic acid: Contains a carboxyl group instead of an amino group.
Uniqueness
This compound is unique due to its specific (1R,3S) configuration, which imparts distinct stereochemical properties. This configuration is crucial for its role as a chiral building block and its potential biological activity. The presence of both a phenyl group and an amino group allows for diverse chemical reactivity and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(1R,3S)-3-phenylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRUDCMOPMVAIB-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
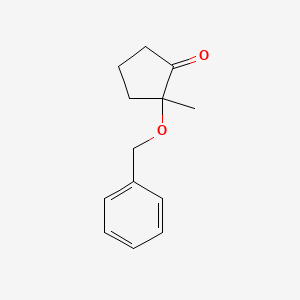
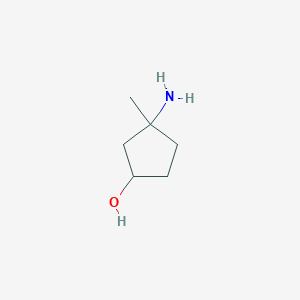
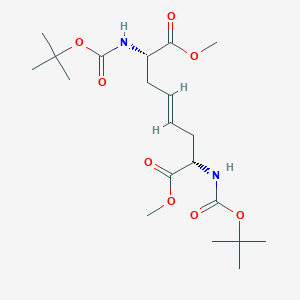
![Tert-butyl 1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8258093.png)
![(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid](/img/structure/B8258100.png)
